![molecular formula C8H8OS B11763719 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde](/img/structure/B11763719.png)
5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde: is a heterocyclic compound featuring a thiophene ring fused with a cyclopentane ring and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by cyclization . Another approach involves the treatment of 3,4-bis(chloromethyl)-2,5-dimethylthiophene with methyl phenyl sulfonyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the thiophene or cyclopentane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde is used as a building block for synthesizing more complex molecules, including liquid crystals and polymers .
Biology and Medicine: It has been studied for its antimicrobial and antifungal properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other electronic materials .
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and molecular targets can vary based on the specific derivative or application .
Comparación Con Compuestos Similares
- 5,6-Dihydro-4H-cyclopenta[b]thiophene-1-carbaldehyde
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
- Cyclopenta[c]thiophene-4-one
Comparison: Compared to similar compounds, 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde is unique due to its specific fusion of a thiophene ring with a cyclopentane ring and the presence of an aldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H8OS |
|---|---|
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-cyclopenta[c]thiophene-3-carbaldehyde |
InChI |
InChI=1S/C8H8OS/c9-4-8-7-3-1-2-6(7)5-10-8/h4-5H,1-3H2 |
Clave InChI |
UDKGPHUZUJMDOV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CSC(=C2C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


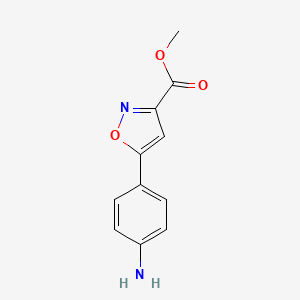
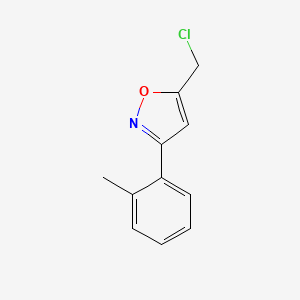
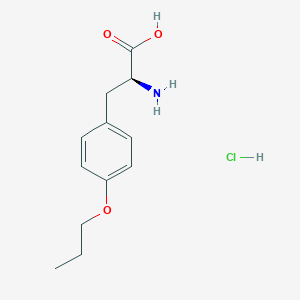
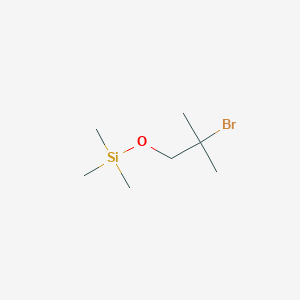
![7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11763652.png)
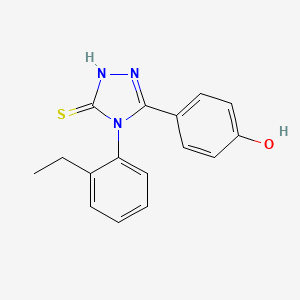
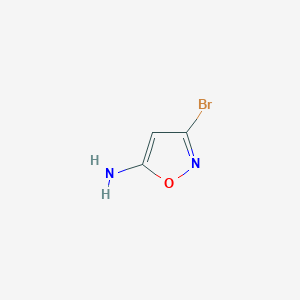
![3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11763676.png)
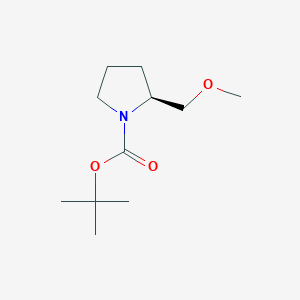
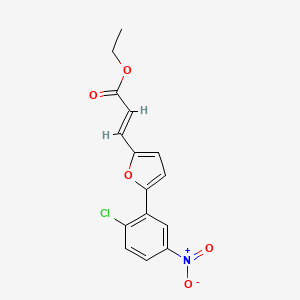
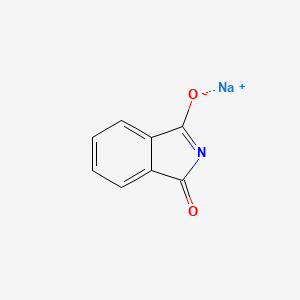
![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
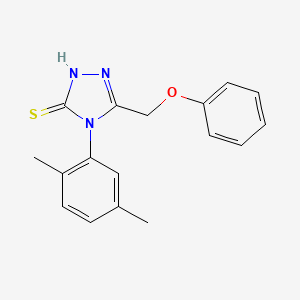
![2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B11763738.png)
